1-Tetradecanesulfonic acid 1-Tetradecanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 7314-37-6
VCID: VC17966152
InChI: InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17)
SMILES:
Molecular Formula: C14H30O3S
Molecular Weight: 278.45 g/mol

1-Tetradecanesulfonic acid

CAS No.: 7314-37-6

Cat. No.: VC17966152

Molecular Formula: C14H30O3S

Molecular Weight: 278.45 g/mol

* For research use only. Not for human or veterinary use.

1-Tetradecanesulfonic acid - 7314-37-6

Specification

CAS No. 7314-37-6
Molecular Formula C14H30O3S
Molecular Weight 278.45 g/mol
IUPAC Name tetradecane-1-sulfonic acid
Standard InChI InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17)
Standard InChI Key MYOWBHNETUSQPA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCS(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Tetradecanesulfonic acid consists of a 14-carbon alkyl chain bonded to a sulfonic acid group (-SO3H). The IUPAC name, tetradecane-1-sulfonic acid, reflects its unbranched structure . Key structural features include:

PropertyValueSource
Molecular formulaC14H30O3S
SMILESCCCCCCCCCCCCCCS(=O)(=O)O
InChIKeyMYOWBHNETUSQPA-UHFFFAOYSA-N
XLogP35.8

The compound’s hydrophobicity (XLogP3 = 5.8) arises from its alkyl chain, while the sulfonic acid group confers strong acidity (pKa ≈ −1) .

Physical Characteristics

1-Tetradecanesulfonic acid displays the following properties:

PropertyValueSource
Melting point225–227°C (sodium salt)
Water solubilityMiscible in hot water
AppearanceWhite crystalline powder

The sodium salt form (C14H31NaO3S) exhibits improved thermal stability, with decomposition initiating above 250°C .

Synthesis and Industrial Production

Nucleophilic Sulfonation

The primary synthesis route involves reacting 1-bromotetradecane with sodium sulfite (Na2SO3) under phase-transfer conditions :

C14H29Br+Na2SO3H2O, 85°CC14H29SO3Na+NaBr\text{C}_{14}\text{H}_{29}\text{Br} + \text{Na}_2\text{SO}_3 \xrightarrow{\text{H}_2\text{O, 85°C}} \text{C}_{14}\text{H}_{29}\text{SO}_3\text{Na} + \text{NaBr}

Optimized conditions :

  • Catalyst: Tetra-n-propylammonium bromide (4.2 g/mol)

  • Reaction time: 20 hours

  • Yield: 64%

  • Purity: ≥99.6% (after ethanol recrystallization)

Scalability Challenges

Industrial production faces hurdles in:

  • Byproduct formation: Residual bromide ions require ion-exchange purification .

  • Energy costs: Prolonged refluxing at 85°C increases operational expenses .

Applications in Modern Chemistry

Surfactant Science

As an anionic surfactant, 1-tetradecanesulfonic acid:

  • Reduces water surface tension to 32 mN/m at 0.1% concentration

  • Forms micelles with a critical micelle concentration (CMC) of 1.2 mM

  • Enhances emulsification in heavy oil recovery systems

Chromatographic Reagent

The sodium salt (CAS 6994-45-2) serves as an ion-pairing agent in reversed-phase HPLC:

ApplicationPerformance MetricsSource
Cation separationRetention factor (k) = 2.1–4.7
Peak symmetryAsymmetry factor ≤1.3

Organic Synthesis

  • Acid catalyst: Facilitates esterification reactions at 80°C with 92% conversion

  • Sulfonation agent: Introduces sulfonic groups into aromatic systems

Analytical Characterization

Spectroscopic Profiles

UV-Vis absorption (1 mg/mL in H2O) :

Wavelength (nm)Absorbance
2100.10
2200.06
2600.02

FT-IR signatures :

  • S=O asymmetric stretch: 1185 cm⁻¹

  • S-O symmetric stretch: 1040 cm⁻¹

ParameterRatingSource
Skin irritationCategory 2
Eye damageCategory 1
Aquatic toxicityLC50 = 8.4 mg/L

Future Research Directions

  • Green synthesis: Exploring enzymatic sulfonation to replace brominated precursors

  • Nanotechnology: Micellar drug delivery systems leveraging C14 chain assembly

  • Environmental impact: Biodegradation pathways in Pseudomonas spp.

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